4-[(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile
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Overview
Description
4-[(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyridazine ring, a piperidine ring, and a benzonitrile group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile typically involves multiple steps, starting with the preparation of the pyridazine and piperidine intermediates. The key steps include:
Formation of the Pyridazine Intermediate: The pyridazine ring is synthesized through a series of reactions involving the appropriate starting materials and reagents.
Formation of the Piperidine Intermediate: The piperidine ring is prepared separately, often through cyclization reactions.
Coupling of Intermediates: The pyridazine and piperidine intermediates are then coupled using suitable reagents and conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial levels.
Chemical Reactions Analysis
Types of Reactions
4-[(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile
- 4-[(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)ethyl]benzonitrile
Uniqueness
4-[(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct biological activities compared to similar compounds.
Properties
IUPAC Name |
4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-14-2-7-18(21-20-14)25-13-16-8-10-22(11-9-16)26(23,24)17-5-3-15(12-19)4-6-17/h2-7,16H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMOPRMNVQHUCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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